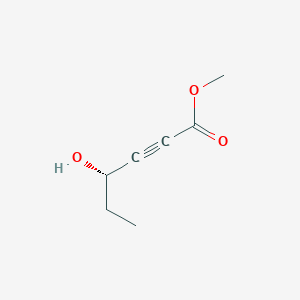

methyl (4S)-4-hydroxyhex-2-ynoate

Description

BenchChem offers high-quality methyl (4S)-4-hydroxyhex-2-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4S)-4-hydroxyhex-2-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (4S)-4-hydroxyhex-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMESNUCOCRRYJV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C#CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (4S)-4-hydroxyhex-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4S)-4-hydroxyhex-2-ynoate is a chiral propargyl alcohol that serves as a valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing a stereocenter, a reactive alkyne, and an ester moiety, makes it a versatile precursor for the synthesis of complex molecular architectures. Chiral propargyl alcohols are key structural motifs found in numerous biologically active natural products and pharmaceuticals. The precise stereochemistry at the hydroxyl-bearing carbon is often crucial for their biological function, making the enantioselective synthesis and application of compounds like methyl (4S)-4-hydroxyhex-2-ynoate a significant focus in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this important chiral intermediate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | [2][3] |

| Molecular Weight | 142.15 g/mol | [2][3] |

| Appearance | Not available | |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Not available | |

| Refractive Index | Not available |

Note: Experimental physical properties for the enantiomerically pure form are not widely reported in the literature.

Spectroscopic Data

-

¹H NMR: The proton spectrum is expected to show signals for the methyl ester protons (singlet, ~3.7 ppm), the proton on the chiral carbon (quartet or multiplet, ~4.5 ppm), the methylene protons of the ethyl group (multiplet, ~1.7 ppm), and the terminal methyl of the ethyl group (triplet, ~1.0 ppm).

-

¹³C NMR: The carbon spectrum should display signals for the ester carbonyl (~154 ppm), the two acetylenic carbons (~80-90 ppm), the carbon bearing the hydroxyl group (~60 ppm), the methyl ester carbon (~52 ppm), and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, a sharp, weak band for the alkyne (C≡C stretch) around 2200-2250 cm⁻¹, and a strong carbonyl (C=O stretch) absorption for the ester at approximately 1715 cm⁻¹.

Enantioselective Synthesis

The synthesis of enantiomerically pure propargyl alcohols is a cornerstone of modern asymmetric synthesis. Several strategies can be employed to prepare methyl (4S)-4-hydroxyhex-2-ynoate with high enantiopurity. A prevalent and effective method is the asymmetric alkynylation of an aldehyde.

Asymmetric Alkynylation of Propanal

This approach involves the addition of a metalated derivative of methyl propiolate to propanal in the presence of a chiral ligand or catalyst. The chirality of the catalyst directs the nucleophilic attack of the acetylide to one face of the aldehyde, leading to the preferential formation of one enantiomer of the desired product.

Experimental Protocol: Asymmetric Alkynylation using a Chiral Ligand

This protocol is a representative example and may require optimization for specific ligands and reaction conditions.

-

Preparation of the Chiral Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of a suitable chiral ligand (e.g., a derivative of BINOL or a chiral amino alcohol) and a metal salt (e.g., Zn(OTf)₂, Ti(Oi-Pr)₄) in an anhydrous solvent (e.g., toluene, CH₂Cl₂) is stirred at a specified temperature.

-

Formation of the Acetylide: In a separate flask, methyl propiolate is deprotonated with a suitable base (e.g., n-butyllithium, Grignard reagent) at low temperature (-78 °C) to form the corresponding metal acetylide.

-

Asymmetric Addition: The freshly prepared acetylide solution is then added dropwise to the solution of propanal and the chiral catalyst. The reaction is maintained at a low temperature to ensure high enantioselectivity.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford enantiomerically enriched methyl (4S)-4-hydroxyhex-2-ynoate.

Caption: General workflow for the asymmetric synthesis of methyl (4S)-4-hydroxyhex-2-ynoate.

Reactivity and Synthetic Applications

The trifunctional nature of methyl (4S)-4-hydroxyhex-2-ynoate makes it a versatile intermediate for a variety of chemical transformations.

-

Alkyne Chemistry: The terminal alkyne can participate in a wide range of reactions, including Sonogashira and Heck couplings, click chemistry (cycloadditions), and further alkynylations.

-

Hydroxyl Group Transformations: The secondary alcohol can be protected, oxidized to the corresponding ketone, or serve as a handle for introducing other functional groups through substitution reactions.

-

Ester Modifications: The methyl ester can be hydrolyzed to the carboxylic acid, reduced to the corresponding alcohol, or converted to other ester or amide derivatives.

These transformations allow for the elaboration of the molecule into more complex structures with high stereochemical control.

Applications in Drug Development

Chiral propargyl alcohols are crucial building blocks in the synthesis of numerous pharmaceutical agents. The stereochemistry of the hydroxyl group often plays a pivotal role in the biological activity of the final molecule, as it dictates the three-dimensional arrangement of functional groups that interact with biological targets such as enzymes and receptors.[4]

While specific examples of the direct use of methyl (4S)-4-hydroxyhex-2-ynoate in marketed drugs are not widely documented, its structural motif is present in a variety of bioactive compounds. For instance, chiral hydroxy alkynoates are precursors to butenolides and other heterocyclic systems that exhibit a range of biological activities, including antifungal, antiviral, and anticancer properties.

The development of efficient and scalable syntheses for enantiomerically pure propargyl alcohols like methyl (4S)-4-hydroxyhex-2-ynoate is therefore of high interest to the pharmaceutical industry for the construction of chiral drug candidates.

Safety and Handling

Detailed toxicological data for methyl (4S)-4-hydroxyhex-2-ynoate is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl (4S)-4-hydroxyhex-2-ynoate is a valuable and versatile chiral building block in organic synthesis. Its importance lies in its ability to serve as a precursor for the enantioselective synthesis of complex molecules, particularly those with applications in drug discovery and development. The continued development of efficient and highly selective synthetic routes to this and related chiral propargyl alcohols will undoubtedly facilitate the discovery of new and improved therapeutic agents.

References

- Mozga, T., Prokop, Z., Chaloupkova, R., Damborsky, J. (2009). Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-hydroxyhex-2-ynoic acid methyl ester supplier | CAS:112780-04-8. Retrieved February 15, 2026, from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxybut-2-ynoate. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-methylhex-2-enoate. Retrieved February 15, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved February 15, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-5-methyl-2-hexanone. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (4S)-4-methylhex-2-yne. Retrieved February 15, 2026, from [Link]

- Barluenga, J., Suero, M. G., De la Campa, R., & Flórez, J. (2010). Enantioselective synthesis of 4-hydroxy-2-cyclohexenones through a multicomponent cyclization.

- Kezić, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341.

-

PubChem. (n.d.). (4S)-4-hydroxy-2-methylhexan-3-one. Retrieved February 15, 2026, from [Link]

- Aksenov, N., et al. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Pharmaceuticals, 17(4), 485.

- Ilardi, E. A., & Vitale, P. (2022).

-

U.S. Environmental Protection Agency. (n.d.). methyl 4-hydroxybut-2-ynoate - Exposure: Exposure Production Volumes. Retrieved February 15, 2026, from [Link]

- Tanaka, K., et al. (2018). Catalytic and Enantioselective Synthesis of Inherently Chiral Saddle‐Shaped Compounds by [2 + 2 + 2] Cycloaddition of 1,8‐Naphthylene‐Based 1,10‐Diynes with Alkynoates. Chemistry – An Asian Journal, 13(17), 2411-2415.

-

ResearchGate. (2019). An Enzymatic and Environmentally Friendly Route for the Synthesis of Chiral β‐Hydroxy Ketones. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved February 15, 2026, from [Link]

-

ChemRxiv. (2025). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres. Retrieved February 15, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). 4-ethyl-5-methylhexanoic acid. Retrieved February 15, 2026, from [Link]

-

MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved February 15, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 15, 2026, from [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 15, 2026, from [Link]

Sources

- 1. Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications | Protein Engineering Group [loschmidt.chemi.muni.cz]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-hydroxy-2-hexynoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of (S)-4-Hydroxy-2-Hexynoic Acid Methyl Ester

A Chiral Synthon for Prostaglandin Analogs and Polyketide Mimetics

Executive Summary

(S)-4-hydroxy-2-hexynoic acid methyl ester (CAS 112780-04-8) represents a high-value chiral building block in modern organic synthesis. Distinguished by its conjugated alkyne-ester functionality and a secondary alcohol with defined (S)-stereochemistry, this molecule serves as a critical "omega-chain" precursor for prostaglandins (e.g., Misoprostol analogs) and a scaffold for 5,6-dihydro-2-pyrones.

This technical guide moves beyond basic characterization to address the practical challenges of synthesizing, purifying, and validating this synthon. It contrasts traditional lipase-mediated resolution with modern biocatalytic ketone reduction, providing researchers with actionable protocols for scaling this intermediate.

Structural Analysis & Physicochemical Profile

The molecule features a linear 6-carbon chain with three distinct functional zones: the methyl ester (C1), the internal alkyne (C2-C3), and the chiral secondary alcohol (C4).

Key Structural Challenges:

-

Michael Acceptor Reactivity: The

-alkynyl ester is highly electrophilic. Nucleophiles (amines, thiols) can attack C3, necessitating careful protection of the C4-hydroxyl during downstream coupling. -

Stereochemical Integrity: The (S)-configuration at C4 is thermodynamically stable but prone to racemization under strong basic conditions due to the proximity of the electron-withdrawing alkyne.

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 112780-04-8 |

| Molecular Formula | |

| Molecular Weight | 142.15 g/mol |

| Appearance | Clear, colorless to pale yellow oil |

| Boiling Point | ~110–115 °C (at 1.5 mmHg) |

| Solubility | Soluble in MeOH, EtOAc, DCM; sparingly soluble in water |

| Chirality | (S)-enantiomer (correlates to natural PG side chains) |

Synthetic Pathways: Biocatalysis vs. Resolution[3]

While traditional synthesis relies on the addition of methyl propiolate anion to propanal followed by chiral resolution, modern process chemistry favors Biocatalytic Ketone Reduction . This route offers theoretical 100% yield compared to the 50% maximum of kinetic resolution.

Method A: Biocatalytic Reduction (Recommended)

This method utilizes an NADPH-dependent Ketoreductase (KRED) to stereoselectively reduce methyl 4-oxohex-2-ynoate.

Protocol:

-

Substrate Preparation: Dissolve methyl 4-oxohex-2-ynoate (100 mM) in a phosphate buffer (pH 7.0) containing 10% Isopropyl Alcohol (IPA) as a co-solvent.

-

Enzyme Loading: Add KRED (e.g., KRED-P1 series) and a cofactor recycling system (Glucose Dehydrogenase + Glucose).

-

Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Monitoring: Check conversion via TLC (Hexane:EtOAc 2:1). The ketone spot (

) disappears; alcohol spot ( -

Workup: Extract with Methyl tert-butyl ether (MTBE). Dry over

and concentrate.

Method B: Lipase-Mediated Kinetic Resolution

Used when the racemic alcohol is already available.

Protocol:

-

Acylation: Dissolve racemic alcohol in vinyl acetate (solvent/reactant).

-

Catalyst: Add immobilized Candida antarctica Lipase B (Novozym 435).

-

Selectivity: The enzyme typically acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

-

Separation: Filter enzyme, evaporate volatiles, and separate the (S)-alcohol from the (R)-acetate via column chromatography.

Workflow Visualization

The following diagram illustrates the logic flow for the Biocatalytic route, highlighting the cofactor recycling loop essential for cost-effective synthesis.

Caption: Biocatalytic cascade for the asymmetric synthesis of the (S)-alcohol using cofactor recycling.

Quality Control & Characterization

Validating the enantiomeric excess (ee) is critical. Standard optical rotation is often unreliable for oils; chromatographic or spectroscopic methods are required.

Protocol: Mosher Ester Analysis (Absolute Configuration)

To definitively prove the (S)-configuration without relying on literature rotation values:

-

Derivatization: React separate aliquots of the product with (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride) in pyridine/DCM.

-

NMR Analysis: Acquire

NMR spectra for both diastereomers. -

Logic: Calculate

.-

Protons on the alkyne/ester side (C2, C3, OMe) will show positive/negative shifts distinct from the ethyl side (C5, C6).

-

For an (S)-alcohol at C4, the (S)-MTPA ester typically shields the protons on the right (C5-C6) relative to the (R)-MTPA ester.

-

Chromatographic Method (Chiral HPLC)

-

Column: Daicel Chiralcel OD-H or AD-H (

mm). -

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (alkyne absorption).

-

Retention: The enantiomers typically separate with

.

Applications in Drug Development[4]

The (S)-4-hydroxy-2-hexynoic acid methyl ester is a structural surrogate for the "omega side chain" of E-series prostaglandins.

1. Prostaglandin Analogs (Misoprostol/Lubiprostone): While Misoprostol contains a methyl group at C16 (analogous to C4 here), this des-methyl fragment is used to synthesize Prostaglandin E2 (PGE2) analogs or to study structure-activity relationships (SAR) of the lower side chain. The alkyne is often hydrogenated to the cis-alkene (using Lindlar catalyst) or fully reduced to the alkane after coupling to the cyclopentanone core.

2. Lactone Synthesis (Natural Products):

Hydrogenation of the triple bond followed by acid-catalyzed cyclization yields chiral

Strategic Mapping: Prostaglandin Assembly

The diagram below maps how this specific fragment integrates into the convergent synthesis of prostaglandin scaffolds.

Caption: Convergent assembly of prostaglandin frameworks using the (S)-alkynol as the omega-chain donor.

References

-

Biocatalytic Reduction of Alkynones: Hollmann, F., et al. "Enzymatic reduction of ketones in 'micro-aqueous' media catalyzed by ADH-A from Rhodococcus ruber."[1] Organic Letters, 9(11), 2163-2166.

-

Mosher Ester Analysis Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F.[2] "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458 (2007).[2][3] [2][3]

-

Prostaglandin Synthesis Strategies: Collins, P. W. "Misoprostol: discovery, development, and clinical applications." Medicinal Research Reviews, 10(2), 149-172.

-

Lipase Resolution of Alkynols: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched allylic and propargylic alcohols." Tetrahedron: Asymmetry, 18(20), 2419-2462.

Sources

A Senior Application Scientist's Guide to Stereochemical Integrity: Methyl (4S)-4-hydroxyhex-2-ynoate vs. Racemic Methyl 4-hydroxyhex-2-ynoate

Abstract

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. A molecule and its non-superimposable mirror image—an enantiomer—can exhibit vastly different biological activities, with one being a potent therapeutic and the other being inactive or, in some cases, toxic.[1][2][3] This guide provides an in-depth technical examination of a chiral building block, methyl 4-hydroxyhex-2-ynoate, comparing its enantiomerically pure (4S) form against its racemic mixture. We will explore the strategic imperatives for pursuing stereochemically pure compounds, detail the synthetic methodologies for accessing both the racemate and the single enantiomer, and present a suite of analytical techniques for their definitive characterization and differentiation. This document is intended for researchers, chemists, and drug development professionals dedicated to the principles of precision and safety in pharmaceutical synthesis.

The Imperative of Chirality in Modern Drug Development

Chirality is a fundamental geometric property of a molecule that prevents it from being superimposed on its mirror image, much like a left hand and a right hand.[4][5] These mirror-image isomers are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, NMR spectra in standard solvents), they interact differently with other chiral entities, such as the enzymes and receptors in the human body.[6]

The "Chiral Switch": A Paradigm Shift in Pharmaceuticals

Historically, many chiral drugs were developed and marketed as racemic mixtures , which contain a 50:50 ratio of both enantiomers. However, the tragic case of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, served as a stark lesson on the importance of stereochemistry.[3][5] This has led to a regulatory and scientific paradigm shift known as the "chiral switch," where pharmaceutical companies re-develop existing racemic drugs as single-enantiomer products.[7][8] The goal is to provide a superior therapeutic agent by isolating the active enantiomer (the eutomer) from its less active or potentially harmful counterpart (the distomer).[3][5]

Pharmacokinetic and Pharmacodynamic Divergence

The two enantiomers of a chiral drug can differ significantly in their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as in their direct interaction with biological targets.[1][2] One enantiomer may bind with high affinity to a target receptor, eliciting the desired therapeutic response, while the other may not bind at all, or it may bind to a different receptor, causing off-target effects.[6] For example, the S-enantiomer of the common NSAID ibuprofen is responsible for its anti-inflammatory activity, while the R-enantiomer is largely inactive, though it undergoes in-vivo conversion to the active S-form.[1] Therefore, controlling the stereochemistry of a drug candidate from the earliest stages is crucial for developing safer, more effective, and more targeted medicines.

Synthesis Strategies: Accessing the Target Molecules

The choice of synthetic route—racemic or asymmetric—is a critical decision dictated by the ultimate application of the target molecule. For use in stereospecific drug synthesis, an enantiomerically pure starting material is non-negotiable.

Racemic Synthesis of Methyl 4-hydroxyhex-2-ynoate

A racemic synthesis is often more straightforward and cost-effective, making it suitable for initial screening or applications where stereochemistry is irrelevant. A common approach involves the nucleophilic addition of an alkynylide to an aldehyde. This method generates the chiral center at the hydroxyl-bearing carbon, but without any stereochemical control, it produces an equal mixture of the (R) and (S) enantiomers.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Alkynylation: Bubble prop-1-yne gas through the cold THF. Add n-butyllithium (n-BuLi) dropwise to form the lithium propynalide. Stir for 30 minutes.

-

Aldehyde Addition: Add a solution of butyraldehyde in THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature.

-

Quench: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield racemic hex-1-yn-3-ol.

-

Esterification: The crude alcohol is then deprotonated again with n-BuLi at -78 °C, followed by reaction with methyl chloroformate to yield the target ester.

-

Purification: Purify the final product by flash column chromatography on silica gel.

Asymmetric Synthesis of Methyl (4S)-4-hydroxyhex-2-ynoate

Achieving enantioselectivity requires a chiral influence during the reaction. A highly effective and widely used strategy is the asymmetric reduction of a prochiral ketone, in this case, methyl 4-oxohex-2-ynoate. This is often accomplished using enzymes or chiral metal catalysts.

-

Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine catalyst solution in toluene.

-

Complexation: Cool the catalyst to -40 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise. Stir for 15 minutes to allow for coordination.

-

Substrate Addition: Add a solution of the starting ynone, methyl 4-oxohex-2-ynoate, in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -40 °C. The use of a prochiral ynone is a common and effective strategy in asymmetric synthesis.[9][10][11][12]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ynone is consumed (typically 1-2 hours).

-

Quench: Slowly add methanol to the reaction mixture at -40 °C to quench the excess borane.

-

Workup: Allow the mixture to warm to room temperature. Add dilute hydrochloric acid (HCl) and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the product by flash column chromatography. The enantiomeric excess (e.e.) of the product must be determined using one of the analytical methods described below.

Analytical Characterization and Differentiation

Once synthesized, it is imperative to confirm the identity and, for the asymmetric product, the stereochemical purity. While standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry will confirm the molecular structure, they cannot distinguish between enantiomers or a racemate.[13] For this, specialized chiral analytical techniques are required.

Analytical Decision Workflow

Method 1: Polarimetry

Principle: Chiral molecules have the property of rotating plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions.[14] A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero.[4]

-

Sample Preparation: Accurately weigh a sample of the purified compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to a precise concentration (c, in g/mL).

-

Measurement: Transfer the solution to a polarimeter cell of a known path length (l, in dm).

-

Data Acquisition: Measure the observed optical rotation (α_obs).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) .

-

Enantiomeric Excess (e.e.) Calculation: The e.e. can be calculated as: e.e. (%) = ([α]_sample / [α]_pure_enantiomer) * 100 . This requires a literature value for the specific rotation of the pure enantiomer.

| Compound | Expected Specific Rotation [α]D20 | Interpretation |

| Racemic Methyl 4-hydroxyhex-2-ynoate | 0° | Equal amounts of (R) and (S) enantiomers cancel each other out. |

| Methyl (4S)-4-hydroxyhex-2-ynoate | Non-zero value (e.g., +X° or -X°) | Indicates an excess of one enantiomer. |

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the most powerful and widely used technique for separating and quantifying enantiomers.[15] It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. These transient, unequal interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation.[16][17] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often excellent starting points for method development due to their broad applicability.[17]

-

Column Selection: Choose a suitable chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase: Prepare a mobile phase, typically a mixture of hexane and isopropanol for normal-phase chromatography.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection & Elution: Inject the sample onto the HPLC system and run the analysis under isocratic conditions.

-

Detection: Monitor the elution profile using a UV detector (the ester and alkyne functionalities provide a chromophore).

-

Analysis: A racemic mixture will show two peaks of equal area. An enantiomerically pure or enriched sample will show one major peak and, potentially, a very small peak for the minor enantiomer. The e.e. is calculated from the peak areas: e.e. (%) = ((Area₁ - Area₂) / (Area₁ + Area₂)) * 100 .

| Sample | Expected Chromatogram | Retention Time (tR1) | Retention Time (tR2) | Peak Area Ratio |

| Racemic Mixture | Two baseline-resolved peaks | e.g., 8.5 min | e.g., 10.2 min | ~ 50:50 |

| (4S)-Enantiomer (>99% e.e.) | One major peak | 8.5 min or 10.2 min | N/A | > 99.5 : < 0.5 |

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR), transient diastereomeric complexes are formed in the NMR tube.[18][19] These diastereomeric complexes have different magnetic environments, which can cause the signals of corresponding protons in the two enantiomers to appear at slightly different chemical shifts, effectively splitting a single peak into two.[20]

-

Reference Spectrum: Acquire a standard ¹H NMR spectrum of the sample in an achiral solvent (e.g., CDCl₃).

-

CSA Addition: To the same NMR tube, add a small amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

-

Re-analysis: Acquire a new ¹H NMR spectrum.

-

Interpretation: For the racemic mixture, a key signal (e.g., the proton on the hydroxyl-bearing carbon, H-4) that was a single multiplet in the original spectrum should now appear as two distinct multiplets. For the enantiomerically pure sample, the signal should remain as a single multiplet, although its chemical shift may be slightly altered by the presence of the CSA.

| Sample | ¹H Signal for H-4 (in CDCl₃) | ¹H Signal for H-4 (with Chiral Agent) | Interpretation |

| Racemic Mixture | One multiplet @ ~4.5 ppm | Two multiplets @ ~4.52 and ~4.55 ppm | Diastereomeric complexes formed, resolving the signals. |

| (4S)-Enantiomer | One multiplet @ ~4.5 ppm | One multiplet @ ~4.53 ppm | Only one diastereomeric complex is formed. |

Conclusion and Outlook

The distinction between methyl (4S)-4-hydroxyhex-2-ynoate and its racemic counterpart is profound, extending from the synthetic strategies required for their creation to the analytical methodologies needed for their verification. For the drug development professional, this distinction is paramount. The use of a single, well-characterized enantiomer like the (4S) form minimizes metabolic burden, reduces the risk of off-target effects, and can lead to a more potent and selective therapeutic agent.[6] Conversely, a racemic mixture introduces a 50% isomeric ballast that offers no therapeutic benefit and may pose a safety risk.

This guide has outlined robust, field-proven protocols for both the stereocontrolled synthesis and the definitive analysis of these important chiral molecules. The deliberate choice to pursue an enantiomerically pure compound, supported by rigorous analytical validation using techniques like chiral HPLC and NMR, embodies the principles of quality by design and scientific integrity. As the pharmaceutical industry continues to advance toward precision medicine, the mastery of stereochemistry will remain an indispensable skill for every research scientist.

References

-

Schmidt + Haensch. (n.d.). Measure Enantiomeric excess with Polarimeters. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved from [Link]

-

Hutt, A. J. (1991). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Retrieved from [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved from [Link]

-

Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta. Retrieved from [Link]

-

Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantiopure drug. Retrieved from [Link]

-

Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

-

TMP Chem. (2021). Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

-

Carreño, M. C., et al. (2011). Stereochemically controlled asymmetric 1,2-reduction of enones mediated by a chiral sulfoxide moiety and a lanthanum(III) ion. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

-

Dixon, D. J., et al. (2006). Enantioselective organocatalytic aldol reaction of ynones and its synthetic applications. Organic Letters. Retrieved from [Link]

-

Uccello-Barretta, G., Balzano, F., & Salvadori, P. (2006). Enantiodiscrimination by NMR Spectroscopy. Current Pharmaceutical Design. Retrieved from [Link]

-

Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. ChemRxiv. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). NMR Shift Reagents. Retrieved from [Link]

-

Schömberg, F., Zi, Y., & Vilotijević, I. (2018). Lewis-base-catalysed selective reductions of ynones with a mild hydride donor. Chemical Communications. Retrieved from [Link]

-

Gajewska, I., & Gawinecki, R. (2024). NMR Discrimination of Chiral Organic Compounds. IntechOpen. Retrieved from [Link]

-

Zarkovic, N., et al. (2007). Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. Journal of Chromatography B. Retrieved from [Link]

-

Midland, M. M., Tramontano, A., & Cable, J. R. (1980). Synthesis of alkyl 4-hydroxy-2-alkynoates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Yus, M., & González-Gómez, J. C. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

Wang, J., & Tan, B. (2017). Conjugated ynones in catalytic enantioselective reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Retrieved from [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Palko, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

-

Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

de Faria, A. R., & de Lima, M. F. (2022). Enantiomers and Their Resolution. MDPI Encyclopedia. Retrieved from [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiopure drug - Wikipedia [en.wikipedia.org]

- 4. schmidt-haensch.com [schmidt-haensch.com]

- 5. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

- 9. Enantioselective organocatalytic aldol reaction of ynones and its synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Conjugated ynones in catalytic enantioselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. books.rsc.org [books.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Enantiodiscrimination by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

Targeting Catalytic N-Terminal Prolines: The Role of 4-Hydroxy-2-Hexynoate Derivatives

Topic: 4-Hydroxy-2-Hexynoate Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists[1]

Executive Summary

The 4-hydroxy-2-hexynoate scaffold represents a specialized class of alkynyl electrophiles that serves a dual purpose in modern medicinal chemistry: as a chiral synthon for heterocyclic drug construction and as a mechanistic probe for the tautomerase superfamily.[1] This guide analyzes the chemical versatility of this scaffold, specifically its application in synthesizing IKK inhibitors (thienopyridines) and its utility as a covalent modifier of N-terminal proline residues in enzymes like 4-oxalocrotonate tautomerase (4-OT) and Macrophage Migration Inhibitory Factor (MIF).[1]

The Scaffold: Chemical Architecture & Reactivity[1]

The core structure, typically utilized as methyl 4-hydroxy-2-hexynoate (CAS: 112780-04-8), features two distinct reactive centers:[1]

-

The

-Alkynyl Ester: A Michael acceptor latent with reactivity. In its native state, it is moderately electrophilic; however, upon oxidation to the 4-oxo derivative, it becomes a potent bis-electrophile capable of rapid heterocyclization.[1] -

The 4-Hydroxyl Group: A chiral center that can be derived from amino acid precursors (e.g., via aldehyde addition to propiolates). This stereocenter is crucial for peptidomimetic applications, such as renin inhibitors, where the hydroxyl group mimics the transition state of peptide hydrolysis.[1]

Key Derivatives

| Derivative Class | Chemical Modification | Primary Application |

| 4-Oxo-2-hexynoate | Oxidation of C4-OH to C4=O | Precursor for thienopyridines (IKK inhibitors); highly reactive Michael acceptor.[1] |

| Statine Mimetics | Hydrogenation of C2-C3 triple bond | Renin inhibitors; mimics the tetrahedral transition state of proteolysis. |

| Thieno[2,3-b]pyridines | Cyclocondensation | Kinase inhibitors (IKK complex) for autoimmune diseases.[1][2][3] |

Medicinal Chemistry Applications

A. Synthesis of IKK Inhibitors (Thienopyridines)

The I

Synthetic Pathway:

-

Oxidation: The 4-hydroxy group is oxidized (typically via Jones reagent) to yield methyl 4-oxo-2-hexynoate .[1] This transforms the molecule into a 1,3-bis-electrophile equivalent.[1]

-

Cyclization: The 4-oxo intermediate undergoes condensation with cyanothioacetamide or similar bifunctional nucleophiles. The electron-deficient alkyne facilitates the initial Michael addition, followed by cyclization to form the pyridine/thiophene core.[1]

B. Renin Inhibitors (Peptidomimetics)

In the development of anti-hypertensive agents, the 4-hydroxy-2-hexynoate motif is used to construct 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues.[1]

-

Mechanism: The synthesis involves the addition of lithiated ethyl propiolate to an amino-aldehyde (derived from phenylalanine or leucine).[1]

-

Stereochemistry: The resulting 4-hydroxy-2-ynoate contains the necessary carbon backbone. Subsequent stereoselective hydrogenation of the alkyne yields the saturated statine-like gamma-amino acid, which binds to the active site of renin with high affinity [1].[1]

Enzymology: The Mechanistic Probe

The 4-hydroxy-2-hexynoate scaffold is structurally homologous to the natural substrates of the 4-Oxalocrotonate Tautomerase (4-OT) superfamily.[1] These enzymes, including the human cytokine MIF (Macrophage Migration Inhibitory Factor), are characterized by a catalytic N-terminal Proline (Pro-1).[1]

Mechanism of Inactivation

Alkynyl esters (ynoates) act as mechanism-based inactivators (suicide substrates) for these enzymes.

-

Binding: The inhibitor binds in the active site, mimicking the dienol substrate (2-hydroxymuconate).[1]

-

Activation: The enzyme attempts to process the inhibitor.[1] For 2-alkynoates, the Pro-1 nitrogen attacks the C-3 position (Michael addition) or the C-2 position depending on the specific substitution and enzyme geometry.[1]

-

Covalent Capture: The resulting vinyl anion protonates, leading to an irreversible covalent adduct that abolishes enzymatic activity [2, 3].[1]

Visualization: 4-OT Inactivation Pathway

The following diagram illustrates the kinetic mechanism where the N-terminal Proline attacks the activated alkyne.[1]

Caption: Kinetic mechanism of N-terminal Proline covalent modification by alkynyl ester inhibitors in the 4-OT superfamily.

Experimental Protocols

Protocol A: Jones Oxidation of Methyl 4-Hydroxy-2-Hexynoate

This protocol converts the 4-hydroxy precursor into the reactive 4-oxo intermediate used for heterocycle synthesis [4].[1]

-

Preparation: Dissolve Methyl 4-hydroxy-2-hexynoate (25.0 g, 176 mmol) in acetone (200 mL).

-

Cooling: Submerge the reaction vessel in an ice-water bath (0 °C).

-

Oxidation: Dropwise add Jones Reagent (70 mL of 3.2 M CrO₃ in H₂SO₄/H₂O) over 30 minutes. Maintain temperature < 5 °C to prevent decomposition of the alkyne.[1]

-

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (disappearance of alcohol).

-

Workup: Filter the mixture through a plug of diatomaceous earth (Celite). Rinse the filter cake with dichloromethane (2 × 100 mL).

-

Purification: Concentrate the filtrate in vacuo. The resulting Methyl 4-oxo-2-hexynoate is unstable and should be used immediately for cyclization steps.

Protocol B: Enzymatic Inactivation Assay (4-OT)

Validates the inhibitory potential of the derivative against 4-OT.[1]

-

Buffer: 10 mM Na₂HPO₄ buffer, pH 7.3.

-

Substrate: 2-hydroxymuconate (generated in situ or stored in ethanol).

-

Enzyme: Purified 4-OT (approx 1-5 nM final concentration).

-

Procedure:

-

Incubate 4-OT with varying concentrations of the 2-hexynoate derivative (0, 10, 50, 100 µM) for defined time intervals (0–60 min) at 25 °C.

-

At each time point, withdraw an aliquot and dilute into the assay cuvette containing 1 mM 2-hydroxymuconate.

-

Monitor the decrease in absorbance at 295 nm (enol tautomer) to measure residual activity.

-

-

Analysis: Plot log(% Activity) vs. Time to determine

. Plot

Synthetic Workflow: Thienopyridine Construction

The following workflow visualizes the transformation of the hexynoate scaffold into the bioactive IKK inhibitor core.

Caption: Synthetic route converting the hexynoate scaffold into the thienopyridine core for IKK inhibition.

References

- Renin inhibitors containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues.

-

Inactivation of 4-Oxalocrotonate Tautomerase by 5-Halo-2-hydroxy-2,4-pentadienoates. Source: Biochemistry (via NIH PubMed Central). URL:[Link][1]

-

The 4-oxalocrotonate tautomerase family of enzymes: how nature makes new enzymes using a beta-alpha-beta structural motif. Source: Archives of Biochemistry and Biophysics. URL:[Link]

-

Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. Source: US Patent Application 2007/0293533.[2] URL:

Sources

- 1. US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents [patents.google.com]

Sourcing and Validating Optically Active Methyl 4-Hydroxyhex-2-ynoate

This guide details the sourcing, synthesis, and validation of Methyl 4-hydroxyhex-2-ynoate , a critical chiral intermediate in the synthesis of prostaglandins (e.g., Misoprostol, Lubiprostone).

A Technical Guide for Prostaglandin Development[1]

Part 1: Executive Summary & Strategic Sourcing

Methyl 4-hydroxyhex-2-ynoate (Racemic CAS: 112780-04-8 ) is a functionalized alkyne ester used primarily as the "omega-chain" synthon in the convergent synthesis of prostaglandins.[1] While the racemic form is commercially available, the optically active forms—specifically the (S)- and (R)- enantiomers—are rarely stocked as bulk catalog items due to their susceptibility to racemization and high manufacturing costs.[1]

Researchers facing this scarcity must adopt a "Hybrid Sourcing" strategy: purchasing the high-purity racemate and performing an in-house Enzymatic Kinetic Resolution (EKR) or contracting a chiral specialist.[1]

Sourcing Decision Matrix

The following decision tree outlines the optimal workflow for acquiring the specific enantiomer based on scale and budget.

Figure 1: Strategic sourcing workflow for chiral prostaglandin intermediates.

Part 2: Commercial Suppliers & Specifications[1]

Racemic Material Suppliers (Starting Material)

For in-house resolution, sourcing high-purity racemic material is the most cost-effective route.[1]

| Supplier | Catalog / CAS | Purity | Pack Size | Region |

| Thermo Scientific (Alfa Aesar) | B24690 / 112780-04-8 | 97% | 1g, 5g | Global |

| Ningbo Inno Pharmchem | Custom / 112780-04-8 | 98% | Bulk (kg) | China |

| Ambeed | AMBH996F28D7 | 95%+ | mg - g | USA |

| Fisher Scientific | 112780-04-8 | 97% | 1g, 5g | Global |

Custom Chiral Synthesis (Enantiopure)

For GMP requirements or scales >100g where in-house resolution is impractical, these vendors specialize in chiral alkynes:

-

BOC Sciences: Offers chiral resolution services and custom synthesis of alkyne building blocks.[1]

-

Enamine: Specializes in distinct chiral building blocks; likely requires a "Make-on-Demand" request.[1]

-

Wuxi AppTec: Preferred for large-scale GMP manufacturing of prostaglandin intermediates.[1]

Part 3: Technical Protocol – In-House Synthesis

If the optically active form is unavailable, the industry-standard method for generating it is Lipase-Catalyzed Kinetic Resolution .[1]

Mechanism: Enzymatic Kinetic Resolution (EKR)

Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity toward secondary alcohols.[1] In this protocol, the lipase selectively acetylates the (R)-enantiomer , leaving the (S)-alcohol unreacted (following the empirical Kazlauskas rule).[1]

Reaction Scheme:

Step-by-Step Protocol

Objective: Isolation of (S)-methyl 4-hydroxyhex-2-ynoate (>99% ee).

-

Reagents:

-

Procedure:

-

Dissolve the racemic substrate in dry MTBE (0.1 M concentration).[1]

-

Add Vinyl Acetate and Novozym 435 beads.

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor conversion via GC or HPLC. The reaction should stop at exactly 50% conversion .

-

Note: Allowing conversion >50% increases the ee of the remaining (S)-alcohol but reduces yield.[1]

-

-

Work-up & Purification:

-

Stereochemical Inversion (Optional):

-

If the (R)-enantiomer is required but the enzyme produces the (S)-alcohol, use the Mitsunobu reaction to invert the stereocenter of the (S)-alcohol.

-

Figure 2: Enzymatic Kinetic Resolution workflow for isolating the (S)-enantiomer.

Part 4: Quality Control & Validation

Validating the optical purity is non-negotiable for drug development.[1]

Chiral HPLC Method[1][2]

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 210 nm (alkyne absorption).[1]

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Absolute Configuration Assignment

Do not rely solely on rotation signs (

-

Mosher's Ester Analysis: Derivatize the alcohol with (R)- and (S)-MTPA chloride.[1] Analyze

(

References

-

Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[1] Assignment of Absolute Configuration of Secondary Alcohols via Mosher Ester Analysis. Nature Protocols. Link

-

Thermo Fisher Scientific. (2024).[1] Methyl 4-hydroxy-2-hexynoate Product Page. Link

-

Ghanem, A. (2007).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.

-

Collins, P. W. (1990).[1] Misoprostol: Discovery, Development, and Clinical Applications. Medicinal Research Reviews.

Sources

Stereochemical Control and Analysis of Methyl 4-Hydroxyhex-2-ynoate

A Technical Guide for Prostaglandin Precursor Synthesis

Executive Summary

Methyl 4-hydroxyhex-2-ynoate is a critical chiral building block, serving as a functionalized "omega-chain" precursor in the synthesis of bioactive lipid mediators, specifically prostaglandin analogs and substituted butenolides. Its structural versatility lies in the propargylic alcohol motif, which allows for stereospecific reductions to alkenes (E/Z) or alkanes, and the ester moiety which facilitates coupling to cyclopentenone cores (e.g., in Misoprostol or Prostaglandin E1 analogs).

This guide details the stereochemical definition, enzymatic resolution, and analytical validation of its enantiomers.

Stereochemical Fundamentals

The molecule possesses a single stereogenic center at the C4 position. The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment (C4):

-

-OH (Highest atomic number: Oxygen)

-

-C≡C-COOCH₃ (Alkyne carbon, treated as bonded to three carbons)

-

-CH₂CH₃ (Ethyl group, carbon bonded to one carbon and two hydrogens)

-

-H (Lowest priority)

-

(

)-Isomer: The sequence 1 → 2 → 3 traces a clockwise path (with H in the rear). -

(

)-Isomer: The sequence 1 → 2 → 3 traces a counter-clockwise path.

Structural Isomer Visualization

The distinction is critical as biological activity in prostaglandins is strictly governed by the stereochemistry of the hydroxyl group at the omega chain (typically C15 in prostaglandins, corresponding to C4 in this fragment).

Synthesis and Kinetic Resolution

While asymmetric addition of alkynes to aldehydes using zinc/titanium catalysts (e.g., Carreira or Trost methods) is possible, the industrial "Gold Standard" for generating high enantiomeric excess (

3.1. Chemical Synthesis of Racemate

Reaction: Nucleophilic addition of methyl propiolate anion to propanal.

-

Reagents: Methyl propiolate,

-BuLi (or LiHMDS), Propanal, THF, -78°C. -

Yield: Typically 85-92%.

-

Outcome: Racemic (

)-methyl 4-hydroxyhex-2-ynoate.

3.2. Enzymatic Kinetic Resolution Protocol

This protocol utilizes Candida antarctica Lipase B (CAL-B), which follows the Kazlauskas Rule . For secondary alcohols, CAL-B preferentially acylates the (

Workflow Diagram (Graphviz):

Figure 1: Kinetic resolution pathway using CAL-B. The enzyme selectively acetylates the (R)-enantiomer.

Step-by-Step Protocol:

-

Preparation: Dissolve 10.0 g of racemic methyl 4-hydroxyhex-2-ynoate in 100 mL of dry MTBE (Methyl tert-butyl ether).

-

Acyl Donor: Add 5 equivalents of Vinyl Acetate. The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde tautomer.

-

Initiation: Add 100 mg/mmol of Novozym 435 (immobilized CAL-B).

-

Incubation: Stir at 30°C in an orbital shaker (200 rpm). Monitor conversion via GC or TLC.

-

Termination: Stop reaction at ~50% conversion (theoretical maximum yield for resolution).

-

Separation: Filter off the enzyme. Concentrate the filtrate.

-

Purification: Separate the (

)-alcohol and (

Data Summary Table:

| Parameter | Value / Condition | Rationale |

| Enzyme | CAL-B (Novozym 435) | High stereoselectivity ( |

| Solvent | MTBE or Toluene | Hydrophobic solvents preserve the "lid-open" active conformation of lipases. |

| Temperature | 25°C - 30°C | Balance between reaction rate and enantioselectivity. |

| Target Conversion | 50% | Maximizes |

| Predicted Product | ( | The ( |

Determination of Absolute Configuration

Validating the stereochemistry is non-negotiable in drug development. Two primary methods are employed: Chiral HPLC and Mosher's Ester Analysis.

4.1. Mosher's Ester Analysis (NMR)

This method determines absolute configuration by derivatizing the alcohol with (

Logic:

-

Protons on the side of the phenyl ring in the (

)-ester are shielded (upfield shift). -

Protons on the side of the phenyl ring in the (

)-ester are shielded.

Configuration Model (Graphviz):

Figure 2: Mosher's model logic. If the Alkyne protons have a positive Δδ and Ethyl protons have a negative Δδ, the configuration is confirmed as defined.

4.2. Chiral HPLC Conditions[1]

-

Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm (Alkyne/Ester absorption).

-

Separation: The (

)-acetate and (

Application in Drug Development

Methyl 4-hydroxyhex-2-ynoate is a structural analog to the "omega-chain" synthons used in prostaglandins like Misoprostol and Lubiprostone .

-

Reduction: The alkyne is selectively hydrogenated to the cis-alkene (using Lindlar catalyst) to match the natural prostaglandin geometry.

-

Coupling: The ester is converted to a cuprate reagent for 1,4-addition to a cyclopentenone core.

-

Bioactivity: The C4-hydroxyl stereochemistry (becoming C15 in prostaglandins) dictates receptor binding affinity. The (

)-configuration at C15 (natural) is typically required for agonist activity at EP receptors.

References

-

Enzymatic Kinetic Resolution of Propargylic Alcohols: Burgess, K., & Jennings, L. D. (1991). "Enantioselective esterifications of unsaturated alcohols mediated by lipase." Journal of the American Chemical Society.

-

Kazlauskas Rule for Lipases: Kazlauskas, R. J., et al. (1991). "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." The Journal of Organic Chemistry.

-

Mosher's Method for Absolute Configuration: Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society.

-

Misoprostol and Prostaglandin Synthesis Strategies: Collins, P. W. (1990). "Misoprostol: discovery, development, and clinical status." Medicinal Research Reviews.

Sources

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-4-hydroxyhex-2-ynoate

Introduction: The Significance of (S)-4-hydroxyhex-2-ynoate as a Chiral Building Block

(S)-4-hydroxyhex-2-ynoate and its ester derivatives are highly valuable chiral building blocks in modern organic synthesis. Their unique structural motif, featuring a stereogenic center adjacent to a reactive ynone system, provides a versatile scaffold for the construction of complex molecular architectures. This strategic positioning of functional groups allows for a diverse range of chemical transformations, including stereoselective reductions, conjugate additions, and various cyclization reactions. Consequently, this molecule serves as a key intermediate in the synthesis of numerous biologically active compounds and pharmaceuticals, where precise control of stereochemistry is paramount for therapeutic efficacy.

The synthesis of enantiomerically pure (S)-4-hydroxyhex-2-ynoate, however, presents a significant challenge. The primary obstacle lies in the effective control of the stereocenter at the C4 position. Traditional synthetic methods often yield a racemic mixture, necessitating arduous and often inefficient chiral resolution steps. Therefore, the development of robust and highly stereoselective synthetic routes is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth analysis of two prominent and effective strategies for the asymmetric synthesis of this important chiral intermediate: the Prolinol-catalyzed Asymmetric Alkynylation and the Corey-Bakshi-Shibata (CBS) Reduction.

Strategy 1: Prolinol-Catalyzed Asymmetric Alkynylation of Propanal

This approach represents a direct and efficient method for establishing the chiral center at the C4 position through the enantioselective addition of a zinc acetylide, derived from ethyl propiolate, to propanal. The success of this reaction hinges on the use of a chiral catalyst, typically a derivative of prolinol, which orchestrates the facial selectivity of the nucleophilic attack on the aldehyde.

Mechanistic Insights: The Role of the Chiral Catalyst

The catalytic cycle is believed to involve the formation of a chiral zinc-aminoalkoxide complex. This complex serves a dual role: it acts as a chiral ligand to create a stereochemically defined environment and as a Brønsted base to deprotonate the terminal alkyne, forming a reactive zinc acetylide. The aldehyde (propanal) then coordinates to the zinc center in a sterically favored orientation, exposing one of its prochiral faces to the nucleophilic attack by the acetylide. This controlled spatial arrangement dictates the stereochemical outcome, leading to the preferential formation of the (S)-enantiomer.

Methodological & Application

Noyori reduction of methyl 4-oxohex-2-ynoate protocol

Application Note: High-Fidelity Asymmetric Transfer Hydrogenation of Methyl 4-oxohex-2-ynoate

Abstract & Strategic Significance

This Application Note details the protocol for the enantioselective reduction of methyl 4-oxohex-2-ynoate to methyl 4-hydroxyhex-2-ynoate using Noyori’s Asymmetric Transfer Hydrogenation (ATH) catalyst system.

The Challenge: This substrate presents a dual challenge in chemical synthesis:

-

Chemoselectivity: The molecule contains a conjugated alkyne and an ester. Traditional hydride reagents (e.g.,

) often yield racemic mixtures and risk reducing the ester or the alkyne (to alkene/alkane). -

Stereocontrol: Generating the chiral propargylic alcohol with high enantiomeric excess (ee) is critical, as these motifs are foundational precursors for prostaglandins and bioactive macrolides.

The Solution: The protocol utilizes the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst with a Formic Acid/Triethylamine (FA/TEA) azeotrope. This system ensures irreversible hydrogen transfer, preventing the thermodynamic equilibration (racemization) often seen with isopropanol-based systems, while maintaining perfect chemoselectivity for the ketone over the alkyne and ester.

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

Unlike classical hydrogenation which requires substrate coordination to the metal, this protocol operates via an outer-sphere mechanism . The Ruthenium center and the amine proton of the TsDPEN ligand act cooperatively.

-

Catalyst Activation: The pre-catalyst loses HCl to form the active 16-electron species.

-

Hydride Formation: Formic acid donates a hydride to Ru and a proton to the ligand's amine, generating the reducing 18-electron Ru-H species.

-

Enantiodiscrimination: The substrate approaches the catalyst via a specific quadrant interaction. The "flat" conjugated alkyne/ester tail fits into the sterically unencumbered quadrant, while the ethyl group occupies the open space.

-

Hydrogen Transfer: A concerted transfer of H⁻ (from Ru) and H⁺ (from NH) to the ketone occurs via a six-membered transition state.

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted proton/hydride transfer avoids high-energy charged intermediates.

Experimental Protocol

Reagents and Equipment

| Component | Specification | Critical Note |

| Substrate | Methyl 4-oxohex-2-ynoate | Purity >97% (GC). Degas if stored long-term. |

| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Commercial grade or prepared in situ. (S,S) yields (S)-alcohol .[1] |

| Hydrogen Source | Formic Acid / Triethylamine (5:2) | Must be degassed. Oxygen kills the Ru-H species. |

| Solvent | Dichloromethane (DCM) | Optional co-solvent if substrate solubility is poor. |

| Gas | Argon or Nitrogen | Strictly inert atmosphere required. |

Step-by-Step Procedure

Step 1: Catalyst Preparation (or Weighing)

-

Note: If using pre-formed catalyst (recommended for reproducibility), weigh 6.4 mg (0.01 mmol, 1 mol%) of RuCl(p-cymene)[(S,S)-TsDPEN] into a dry Schlenk flask.

-

In-situ Option: If preparing in situ, mix

and

Step 2: Hydrogen Source Activation

-

In a separate flask, prepare the FA/TEA azeotrope (5:2 molar ratio).

-

CRITICAL: Degas the mixture by sparging with Argon for 15-20 minutes. Dissolved oxygen is the primary cause of stalled reactions.

Step 3: Reaction Initiation

-

Add the substrate (140 mg, 1.0 mmol) to the Schlenk flask containing the catalyst.

-

Add the degassed FA/TEA mixture (0.5 mL - 1.0 mL).

-

Optional: If the mixture is too viscous, add 0.5 mL of degassed DCM.

-

Stir at 30°C . Do not overheat; higher temperatures (>40°C) degrade enantioselectivity.

Step 4: Monitoring

-

Monitor via TLC (Hexane/EtOAc 4:1) or GC.

-

Target Time: 12–24 hours.

-

Checkpoint: The solution should remain dark orange/red. If it turns black/green rapidly, the catalyst has decomposed (likely O2 ingress).

Step 5: Work-up

-

Dilute the reaction mixture with water (10 mL).

-

Extract with EtOAc (

mL). -

Wash the combined organic layers with saturated

(2x) to remove residual formic acid, then brine. -

Dry over

, filter, and concentrate in vacuo.

Purification

-

Purify via flash column chromatography on silica gel.

-

Eluent: Hexane/EtOAc (Gradient 10:1 to 4:1).

-

Yield Expectation: 85–95%.

Analytical Validation & Quality Control

Trust but verify. Use the following methods to validate the integrity of your chiral building block.

Enantiomeric Excess (ee) Determination

The separation of the propargylic alcohol enantiomers is achieved using chiral HPLC.

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (95 : 5).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 210 nm (Alkyne/Ester absorption).

-

Retention Times (approximate for OD-H):

-

(S)-Enantiomer: ~12 min (Major with (S,S)-catalyst)

-

(R)-Enantiomer: ~16 min[2]

-

Absolute Configuration Assignment

Based on the Noyori Quadrant Model for alkynyl ketones:

-

Catalyst: (S,S)-Ru-TsDPEN

-

Product: Methyl (S)-4-hydroxyhex-2-ynoate

-

Note: The alkynyl-ester tail acts as the "Large/Flat" group, and the ethyl group acts as the "Small" group.

Figure 2: Operational workflow for the asymmetric reduction protocol.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by Oxygen. | Ensure rigorous degassing of FA/TEA. Use Schlenk lines. |

| Low Conversion (<50%) | Substrate inhibition or impurity. | Distill/recrystallize substrate. Ensure no free acid is present in substrate. |

| Low ee (<90%) | Temperature too high. | Lower reaction temperature to 25°C or 20°C (will increase reaction time). |

| Low ee (<90%) | Reversible reaction (if using IPA). | Switch to FA/TEA. The release of CO2 makes the reduction irreversible. |

| Side Product (Alkene) | Over-reduction. | Rare with Ru-TsDPEN. Check if H2 gas was used (not recommended) or if Pd contamination is present. |

References

-

Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

-

Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997).[3] Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link

-

Lyubimov, S. E., et al. (2013). Asymmetric hydrogenation of alkynyl ketones with the η6-arene/TsDPEN–ruthenium(II) catalyst. Organic Letters, 15(12), 3030–3033.[8] Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

Sources

- 1. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cnls.lanl.gov [cnls.lanl.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric hydrogenation of alkynyl ketones with the η(6)-arene/TsDPEN-ruthenium(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enantioselective Addition of Methyl Propiolate to Propanal

[1]

Part 1: Strategic Overview & Scientific Rationale

The Synthetic Challenge

The enantioselective addition of methyl propiolate to propanal presents a unique set of challenges compared to standard aryl-alkyne/aryl-aldehyde couplings.

-

Substrate Volatility & Reactivity: Propanal is a small, enolizable aliphatic aldehyde. It is prone to self-aldol condensation and is less sterically demanding than benzaldehyde, making facial discrimination difficult.

-

Alkyne Acidity & Electrophilicity: Methyl propiolate is an "activated" alkyne. The ester group increases the acidity of the terminal proton (

vs. 25 for phenylacetylene), facilitating metalation. However, it also makes the alkyne a potent Michael acceptor. Standard amine bases used in some protocols (e.g., Carreira conditions) can trigger nucleophilic attack on the alkyne (Michael addition) or polymerization, rather than the desired deprotonation. -

Product Stability: The resulting product, methyl 4-hydroxyhex-2-ynoate, is a low-molecular-weight oil. Isolation protocols must account for volatility to prevent yield loss during solvent removal.

The Solution: Heterobimetallic Zn/Ti Catalysis

While the Zn(OTf)₂/N-methylephedrine (Carreira) system is the industry standard for many alkynylations, the ZnEt₂/Ti(OⁱPr)₄/BINOL system (pioneered by Pu et al.) is superior for propiolates and aliphatic aldehydes.

-

Why Zinc? Diethylzinc (

) acts as both the base (to deprotonate the alkyne) and the metal center for the nucleophile. -

Why Titanium? Titanium tetraisopropoxide (

) acts as a Lewis acid to activate the aldehyde and, crucially, forms a heterobimetallic complex with Zinc and the chiral ligand. This rigid framework creates a deep chiral pocket necessary to discriminate the small steric bulk of propanal. -

Why H8-BINOL? For aliphatic aldehydes, the partially hydrogenated BINOL ligand ((S)-H8-BINOL) often yields higher enantioselectivities (ee) than standard BINOL due to an adjusted bite angle and steric environment that better accommodates flexible alkyl chains.

Part 2: Mechanistic Logic & Pathway

The reaction operates via a Bifunctional Asymmetric Catalysis mechanism. The catalytic species is not a simple monomer but a supramolecular aggregate.

The Catalytic Cycle

-

Ligand Exchange:

and -

Metallation: The complex deprotonates methyl propiolate, generating a Zinc-acetylide intermediate.

-

Activation: The Titanium center coordinates the propanal oxygen, enhancing electrophilicity.

-

Stereocontrolled Addition: The Zinc-acetylide is delivered intramolecularly to the Si-face (assuming (S)-ligand) of the aldehyde.

Figure 1: Proposed catalytic cycle for the heterobimetallic alkylation. The Zn center handles the nucleophile (alkyne) while the Ti center activates the electrophile (aldehyde).

Part 3: Detailed Experimental Protocol

Objective: Synthesis of methyl (S)-4-hydroxyhex-2-ynoate. Scale: 1.0 mmol (Adaptable). Target Enantiomeric Excess: >90% ee.

Reagents & Equipment[1][2][3][4][5]

-

Ligand: (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol [(S)-H8-BINOL].

-

Metal Source 1: Diethylzinc (

), 1.0 M solution in hexanes (Pyrophoric - Handle under Argon). -

Metal Source 2: Titanium(IV) isopropoxide (

), 99.999% trace metals basis. -

Substrate 1: Methyl Propiolate (Freshly distilled if yellowed).

-

Substrate 2: Propanal (Must be freshly distilled to remove propionic acid).

-

Solvent: Toluene (Anhydrous, degassed).

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Workflow

1. Catalyst Formation

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

-

Add (S)-H8-BINOL (30 mg, 0.1 mmol, 10 mol%) to the flask.

-

Add anhydrous Toluene (3.0 mL).

-

Add

(0.3 mL, 1.0 mmol, 1.0 equiv) via syringe. -

Stir at room temperature for 5 minutes. The solution typically turns light yellow/orange.

2. Generation of Zinc Acetylide[1][2]

-

Add

(1.0 M in hexanes, 3.0 mL, 3.0 mmol, 3.0 equiv) dropwise.-

Caution: Exothermic. Gas evolution (ethane) will occur. Ensure the system is vented to a bubbler or balloon.

-

-

Stir the mixture for 20 minutes at room temperature.

-

Add Methyl Propiolate (0.25 g, 3.0 mmol, 3.0 equiv) dropwise.

-

Stir for 15 minutes. The solution may darken slightly.

3. Asymmetric Addition

-

Cool the reaction mixture to 0°C (Ice/Water bath).

-

Note: While many aryl aldehydes react at RT, propanal benefits from 0°C to suppress self-aldol side reactions.

-

-

Add Propanal (58 mg, 1.0 mmol, 1.0 equiv) slowly over 5 minutes.

-

Stir at 0°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (alkyne/alcohol active).

4. Workup & Purification[3][4]

-

Quench: Carefully add saturated

solution (5 mL) at 0°C. Vigorous bubbling may occur. -

Extraction: Extract with

(3 x 10 mL).-

Why Ether? Ether is easier to remove than EtOAc without stripping the volatile product.

-

-

Drying: Wash combined organics with brine, dry over

, and filter. -

Concentration: Concentrate under reduced pressure (Rotovap) at low temperature (<30°C) and moderate vacuum (do not go to full high vac immediately) to avoid losing the product.

-

Chromatography: Purify via flash column chromatography on silica gel.

-

Eluent: Pentane/Ether gradient (90:10 to 70:30).

-

Product: Methyl 4-hydroxyhex-2-ynoate (Colorless to pale yellow oil).

-

Data Summary Table

| Parameter | Specification | Notes |

| Yield | 75 - 85% | Lower yields often due to volatility during isolation. |

| Enantioselectivity | 89 - 96% ee | Dependent on ligand purity and dryness of solvent. |

| Major Enantiomer | (S)-isomer | Using (S)-H8-BINOL.[5] |

| Reaction Time | 4 - 8 Hours | Do not run overnight; background racemic reaction can occur. |

| Temperature | 0°C | Optimal balance of rate vs. enantioselectivity. |

Part 4: Quality Control & Troubleshooting

Enantiomeric Excess Determination

Since the product is non-UV active (weak absorbance), standard chiral HPLC can be challenging without derivatization.

-

Method A (Direct): Chiral GC (Cyclodextrin-based columns, e.g., Beta-DEX).

-

Method B (Derivatization): Convert to the Mosher Ester using (R)-MTPA-Cl. Analyze via ¹H NMR or ¹⁹F NMR. The diastereomeric methyl protons or fluorine signals will be distinct.

Common Failure Modes

Figure 2: Troubleshooting logic flow for common experimental issues.

Critical "Application Note"

Handling Methyl Propiolate: Unlike phenylacetylene, methyl propiolate can polymerize in the presence of strong bases or nucleophiles. The order of addition in the protocol (ZnEt₂ first, then Alkyne) is critical. The

Part 5: References

-

Gao, G., Moore, D., Xie, R. G., & Pu, L. (2002). Highly Enantioselective Addition of Phenylacetylene to Aldehydes Catalyzed by a C2-Symmetric Beta-Amino Alcohol. Angewandte Chemie International Edition, 41(14), 2619-2621. Link

-

Gao, G., & Pu, L. (2009). Highly Enantioselective Catalytic Alkyl Propiolate Addition to Aliphatic Aldehydes.[5][6][7] Organic Letters, 11(11), 2441–2444.[5] Link

-

Core Reference: This paper specifically establishes the H8-BINOL/Zn/Ti system for the methyl propiolate + aliphatic aldehyde combination.

-

-

Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687-9688. Link

-

Context: Provides the background for Zn-mediated alkynylations, though less effective for propiolates than the Pu method.

-

-

Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.[2] Advanced Synthesis & Catalysis, 351(7-8), 963-983. Link

Sources

- 1. Development of Organocatalysts for the Asymmetric Alkyne Addition to Aldehydes and Applications in Organic Synthesis [acswebcontent.acs.org]

- 2. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. Highly enantioselective catalytic alkyl propiolate addition to aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]